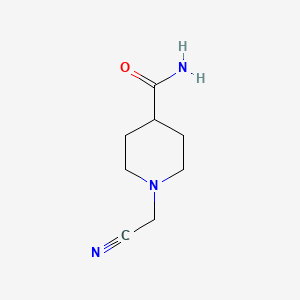

1-(Cyanomethyl)piperidine-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(cyanomethyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c9-3-6-11-4-1-7(2-5-11)8(10)12/h7H,1-2,4-6H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKBQOXAZTVZXNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of 1 Cyanomethyl Piperidine 4 Carboxamide

Functional Group Interconversions on the Piperidine (B6355638) Ring

The piperidine ring, a common scaffold in medicinal chemistry, offers multiple avenues for chemical modification, primarily at the piperidine nitrogen and the appended cyanomethyl group.

Reactions at the Piperidine Nitrogen (e.g., alkylation, acylation)

The secondary amine of the piperidine ring is a nucleophilic center that readily participates in alkylation and acylation reactions. These transformations are fundamental in the synthesis of a wide array of N-substituted piperidine derivatives.

N-Alkylation: The introduction of alkyl groups onto the piperidine nitrogen can be achieved through various methods. A common approach involves the reaction of the piperidine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. researchgate.net The choice of base and solvent can influence the reaction's efficiency. For instance, potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF) is a widely used system. researchgate.net Alternatively, stronger bases such as sodium hydride (NaH) in DMF can be employed, particularly for less reactive alkylating agents. researchgate.net Reductive amination, involving the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, offers another route to N-alkylation.

N-Acylation: Acylation of the piperidine nitrogen introduces an acyl group, forming an amide linkage. This is typically accomplished by reacting the piperidine with an acyl chloride or an acid anhydride. These reactions are often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to scavenge the acid byproduct. The synthesis of various N-acylpiperidine-4-carboxamide derivatives has been reported, highlighting the utility of this reaction in creating diverse chemical libraries. researchgate.net

Table 1: Representative N-Alkylation and N-Acylation Reactions of Piperidine Derivatives

| Starting Material | Reagent | Conditions | Product | Reference |

| Piperidine | Alkyl bromide, K₂CO₃ | DMF, room temperature | N-Alkylpiperidine | researchgate.net |

| Piperidine | Alkyl iodide, NaH | DMF, 0 °C to rt | N-Alkylpiperidine | researchgate.net |

| Piperidine-4-carboxamide | Sulfonyl chloride | - | N-Sulfonylpiperidine-4-carboxamide | researchgate.net |

| Piperidine-4-carboxylic acid | Acyl chloride | Et₃N, DMAP | N-Acylpiperidine-4-carboxamide | - |

Note: This table presents generalized reactions for piperidine derivatives. Specific conditions and yields for 1-(Cyanomethyl)piperidine-4-carboxamide may vary.

Modifications of the Cyanomethyl Group

The cyanomethyl group (-CH₂CN) is a versatile functional handle that can undergo a variety of chemical transformations. The nitrile functionality can be converted into other important chemical groups, and the adjacent methylene (B1212753) group can be a site for further functionalization.

The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. For instance, treatment with concentrated sulfuric acid can selectively hydrolyze the nitrile to an amide. researchgate.net Complete hydrolysis to the carboxylic acid can be achieved with strong aqueous acids or bases upon heating.

The nitrile group can also be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). acs.org This transformation provides a route to aminomethyl-substituted piperidines.

Furthermore, the cyanomethyl group can participate in cyclization reactions. For example, zinc(II) has been shown to mediate the formation of amidines from nitriles and amines, a reaction that could be applicable to this compound. rsc.org

Reactions of the Carboxamide Moiety

The primary carboxamide group (-CONH₂) is a key functional group that can undergo hydrolysis, reduction, and derivatization, providing pathways to a range of other functionalized molecules.

Hydrolysis Reactions

The hydrolysis of the carboxamide group in this compound would lead to the corresponding carboxylic acid, 1-(cyanomethyl)piperidine-4-carboxylic acid. This reaction is typically achieved by heating the amide in the presence of a strong acid (e.g., HCl, H₂SO₄) or a strong base (e.g., NaOH, KOH). The choice of acidic or basic conditions can be influenced by the stability of other functional groups in the molecule. For instance, acidic hydrolysis of 1-benzyl-4-cyano-4-aminopiperidine derivatives has been reported to yield the corresponding carboxylic acid. lookchem.com In some cases, enzymatic hydrolysis can be employed for a more selective transformation under milder conditions. nih.gov

Reduction Reactions

The reduction of the primary carboxamide group typically yields a primary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is commonly used for this transformation. acs.org The reaction is usually carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. This reaction would convert this compound into 1-(cyanomethyl)piperidin-4-ylmethanamine. The reduction of amides is a fundamental transformation in organic synthesis for the preparation of amines.

Derivatization of the Carboxamide Nitrogen

The nitrogen atom of the primary carboxamide can be derivatized to form N-substituted amides. This can be achieved through various coupling reactions. For instance, the synthesis of N-substituted piperidine-4-carboxamides has been accomplished by coupling the corresponding piperidine-4-carboxylic acid with a primary or secondary amine using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). nih.gov This approach allows for the introduction of a wide variety of substituents on the carboxamide nitrogen, leading to the generation of diverse compound libraries for applications such as drug discovery. nih.govnih.govnih.gov

Table 2: Potential Transformations of the Carboxamide Moiety

| Reaction Type | Reagent/Condition | Product Functional Group | Reference |

| Hydrolysis | Strong acid or base, heat | Carboxylic acid | lookchem.com |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Primary amine | acs.org |

| N-Derivatization | Amine, coupling agent (e.g., EDCI) | N-Substituted amide | nih.gov |

Note: This table outlines general reactions applicable to piperidine-4-carboxamides. Specific outcomes for this compound would require experimental validation.

Novel Reaction Pathways Involving the Compound

While specific novel reaction pathways for this compound are not extensively documented in dedicated studies, its structure suggests several potential transformations based on the known reactivity of its constituent functional groups. These pathways could lead to the synthesis of new derivatives with potential applications in medicinal chemistry and materials science.

Reduction of the Cyanomethyl Group:

A prominent reaction pathway involves the reduction of the nitrile functionality. The cyanomethyl group can be selectively reduced to a primary amine, yielding 1-(2-aminoethyl)piperidine-4-carboxamide. This transformation is significant as it introduces a new basic center and a nucleophilic primary amine, opening avenues for further derivatization, such as acylation, alkylation, or formation of Schiff bases. The resulting aminoethylpiperidine scaffold is a common motif in pharmacologically active compounds.

Catalytic hydrogenation is a common method for this transformation. Various catalysts and conditions can be employed to achieve this reduction, with the choice of catalyst influencing the reaction's efficiency and selectivity.

| Catalyst | Reducing Agent | Solvent | Temperature (°C) | Pressure (atm) | Product |

| Raney Nickel | H₂ | Methanol/Ammonia | 25-50 | 1-5 | 1-(2-Aminoethyl)piperidine-4-carboxamide |

| Palladium on Carbon (Pd/C) | H₂ | Ethanol | 25 | 1 | 1-(2-Aminoethyl)piperidine-4-carboxamide |

| Lithium Aluminum Hydride (LiAlH₄) | - | Tetrahydrofuran (THF) | 0-25 | - | 1-(2-Aminoethyl)piperidine-4-carboxamide |

Interactive Data Table: Potential Conditions for Nitrile Reduction (This table presents plausible reaction conditions based on general organic chemistry principles for nitrile reduction.)

Hydrolysis of Functional Groups:

Both the nitrile and the carboxamide groups are susceptible to hydrolysis under acidic or basic conditions. The relative rates of hydrolysis would depend on the specific reaction conditions.

Hydrolysis of the Nitrile: Acid- or base-catalyzed hydrolysis of the cyanomethyl group would lead to the formation of 1-(carboxymethyl)piperidine-4-carboxamide. This introduces a carboxylic acid moiety, which can be further functionalized.

Hydrolysis of the Carboxamide: Similarly, the primary carboxamide at the 4-position can be hydrolyzed to a carboxylic acid, yielding 1-(cyanomethyl)piperidine-4-carboxylic acid.

Complete Hydrolysis: Under harsh conditions, it is conceivable that both functional groups could be hydrolyzed, resulting in the formation of piperidine-1,4-dicarboxylic acid, with the loss of the methyl group from the cyanomethyl substituent.

Reaction with Organometallic Reagents:

The electrophilic carbon of the nitrile group can react with organometallic reagents, such as Grignard reagents or organolithium compounds. This would lead to the formation of a ketone after hydrolysis of the intermediate imine, providing a route to introduce new carbon-carbon bonds. For example, reaction with methylmagnesium bromide followed by aqueous workup could potentially yield 1-(2-oxopropyl)piperidine-4-carboxamide.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

1D NMR (¹H, ¹³C)

One-dimensional NMR provides foundational information about the chemical environment, number, and connectivity of protons and carbons.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(Cyanomethyl)piperidine-4-carboxamide is expected to show distinct signals corresponding to each unique proton environment. The two protons of the cyanomethyl group (-CH₂CN) would likely appear as a singlet. The protons on the piperidine (B6355638) ring would present as a series of multiplets, due to spin-spin coupling between adjacent non-equivalent protons. The proton at the C4 position (methine proton) would be coupled to the adjacent axial and equatorial protons at the C3 and C5 positions. The protons of the primary amide (-CONH₂) would typically appear as two broad singlets, due to quadrupole broadening from the nitrogen atom and possible restricted rotation around the C-N bond.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by showing a signal for each unique carbon atom. Key expected signals include the quaternary carbon of the nitrile group (-C≡N), the carbonyl carbon of the amide (-C=O), the methylene (B1212753) carbon of the cyanomethyl group (-CH₂CN), and the distinct carbons of the piperidine ring (C2/C6, C3/C5, and C4). The chemical shifts of these carbons provide direct evidence for the functional groups present.

Predicted ¹H and ¹³C NMR Data for this compound This table is predictive and based on typical chemical shift values for similar structural motifs.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₂CN | Singlet, ~3.5 | ~40-50 |

| -C≡N | - | ~115-120 |

| Piperidine H2/H6 | Multiplet, ~2.8-3.0 (axial/equatorial) | ~50-55 |

| Piperidine H3/H5 | Multiplet, ~1.8-2.0 (axial/equatorial) | ~25-30 |

| Piperidine H4 | Multiplet, ~2.2-2.5 | ~40-45 |

| -CONH₂ | Two broad singlets, ~5.5-7.5 | - |

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. sigmaaldrich.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. 1stsci.com For this compound, it would confirm the connectivity of the piperidine ring protons, showing cross-peaks between H4 and the protons at H3/H5, and between H3/H5 and H2/H6.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons (¹H-¹³C). chemicalbook.com It allows for the unambiguous assignment of each proton signal to its attached carbon atom, for instance, linking the piperidine proton signals to their corresponding carbon signals. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. chemicalbook.com This is critical for connecting the different fragments of the molecule. Key expected correlations would include:

The protons of the cyanomethyl group (-CH₂CN) to the C2/C6 carbons of the piperidine ring and the nitrile carbon (-C≡N).

The H4 proton to the carbonyl carbon (-C=O) and the C2/C6 carbons.

The amide protons (-CONH₂) to the carbonyl carbon and the C4 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, which is invaluable for determining stereochemistry. In the case of the piperidine ring, which typically adopts a chair conformation, NOESY could show through-space correlations between axial and equatorial protons, helping to confirm the conformational preferences of the substituents.

Mass Spectrometry (MS) for Molecular Structure Determination

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can be used for structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision (typically to four decimal places). This allows for the calculation of the elemental formula (C₈H₁₃N₃O), confirming that the observed mass is consistent with the proposed structure and distinguishing it from any isomers.

Fragmentation Pattern Analysis

In techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID), the molecular ion fragments in a predictable manner. Analysis of these fragments helps to piece together the structure. For this compound, characteristic fragmentation pathways would be expected:

Alpha-cleavage: The bonds adjacent to the piperidine nitrogen are susceptible to cleavage. Loss of the cyanomethyl radical (•CH₂CN) would be a likely fragmentation pathway.

Loss of the carboxamide group: Fragmentation could involve the loss of the carboxamide group as a neutral molecule or radical.

Piperidine ring fragmentation: The piperidine ring itself can undergo characteristic cleavages, leading to a series of smaller fragment ions.

Predicted Key Fragments in the Mass Spectrum This table is predictive and based on common fragmentation pathways for similar structures.

| m/z Value | Possible Fragment Identity |

|---|---|

| 167 | [M]⁺ (Molecular Ion) |

| 127 | [M - CH₂CN]⁺ |

| 83 | [Piperidine ring fragment]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are particularly useful for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the key functional groups:

N-H stretch: The primary amide would show two characteristic N-H stretching bands in the region of 3400-3200 cm⁻¹.

C-H stretch: Aliphatic C-H stretching from the piperidine and cyanomethyl groups would appear just below 3000 cm⁻¹.

C≡N stretch: A sharp, medium-intensity absorption for the nitrile group is expected in the 2260-2220 cm⁻¹ region. pharmaffiliates.com

C=O stretch: A strong absorption for the amide carbonyl (Amide I band) would be prominent around 1680-1630 cm⁻¹. pressbooks.pub

N-H bend: The amide N-H bending vibration (Amide II band) would appear in the 1650-1580 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the C=O stretch is strong in the IR, it is often weaker in the Raman spectrum. Conversely, the C≡N stretch, which is of medium intensity in the IR, would be expected to give a strong and sharp signal in the Raman spectrum, making it a useful diagnostic tool. The symmetric vibrations of the piperidine ring skeleton would also be more prominent in the Raman spectrum.

Table of Chemical Compounds

| Compound Name |

|---|

| This compound |

X-ray Crystallography for Solid-State Structure Determination

A search of prominent crystallographic databases, including the Cambridge Structural Database (CSD), reveals no deposited crystal structure for this compound. Consequently, a detailed analysis based on experimental X-ray diffraction data for this specific compound cannot be provided.

Information regarding specific techniques for growing single crystals of this compound suitable for X-ray diffraction is not available in the reviewed literature. Typically, methods such as slow evaporation from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate), vapor diffusion, or slow cooling of a saturated solution would be employed to obtain crystals of sufficient quality. The selection of the solvent and method would depend on the compound's solubility and crystallization properties, which remain uncharacterized in public-domain research.

Without an experimentally determined crystal structure, there is no specific data on the collection and refinement parameters for this compound. If a structure were available, this section would typically present key crystallographic information in a table format.

Table 1: Hypothetical Crystallographic Data for this compound This table is for illustrative purposes only, as no experimental data has been found.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₃N₃O |

| Formula Weight | 167.21 g/mol |

| Crystal System | Not Available |

| Space Group | Not Available |

| Unit Cell Dimensions | a, b, c, α, β, γ = Not Available |

| Volume | Not Available |

| Z (molecules per unit cell) | Not Available |

| Temperature | Not Available |

| Radiation Type | Not Available (e.g., Mo Kα, Cu Kα) |

| Final R-indices | Not Available |

A conformational analysis of this compound in the solid state is contingent on the availability of its crystal structure. Such an analysis would focus on the geometry of the piperidine ring, which is expected to adopt a chair conformation. Key structural details, such as the axial or equatorial orientation of the cyanomethyl and carboxamide substituents, would be determined. The analysis would also include an examination of bond lengths, bond angles, and torsion angles, as well as the investigation of intermolecular interactions, such as hydrogen bonding networks formed by the amide and nitrile functionalities, which dictate the crystal packing. In the absence of experimental data, this analysis remains speculative.

Chiroptical Spectroscopies (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Stereochemical Assignment (if chiral derivatives are studied)

The parent compound, this compound, is achiral. A search of the scientific literature did not yield any studies on chiral derivatives of this specific compound that have been analyzed using chiroptical methods like Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD). Therefore, no information on the use of these techniques for the stereochemical assignment of its derivatives can be provided.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(Cyanomethyl)piperidine-4-carboxamide, these computational methods provide insights into its geometry, stability, and electronic characteristics at the atomic level.

Density Functional Theory (DFT) Studies for Ground State Geometries and Energies

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. Using functionals like B3LYP with a suitable basis set such as 6-31G*, the geometry of this compound can be optimized to find the lowest energy conformation. nih.govwhiterose.ac.uk In this conformation, the piperidine (B6355638) ring is expected to adopt a chair form, which is the most stable arrangement for six-membered saturated heterocycles. The cyanomethyl group at the N1 position and the carboxamide group at the C4 position can exist in either axial or equatorial orientations. Theoretical calculations on similar 4-substituted piperidines suggest that the equatorial position is generally favored for larger substituents to minimize steric hindrance. nih.gov

The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule. For this compound, the key geometrical parameters would be the C-N and C-C bond lengths within the piperidine ring, the bond characteristics of the cyanomethyl group (-CH2CN), and the planar amide group (-CONH2). DFT calculations also provide the total electronic energy and standard thermodynamic properties such as enthalpy and Gibbs free energy of formation. While specific experimental data for this compound is scarce, theoretical calculations for related piperidine derivatives provide a reliable framework for predicting its structural parameters. nih.govresearchgate.net

Illustrative Data Table: Predicted Ground State Geometrical Parameters

| Parameter | Predicted Value (Å or °) | Notes |

| Piperidine C-N Bond Length | ~1.47 Å | Typical for a tertiary amine. |

| Piperidine C-C Bond Length | ~1.54 Å | Standard for sp3-sp3 carbon bonds. |

| C4-C(O) Bond Length | ~1.52 Å | Single bond between ring and carbonyl. |

| C=O Bond Length | ~1.24 Å | Typical for an amide carbonyl. |

| C-N (Amide) Bond Length | ~1.34 Å | Partial double bond character. |

| N1-CH2CN Bond Angle | ~112° | Tetrahedral geometry around N1. |

| Piperidine Ring Dihedral Angles | ~55-60° | Characteristic of a chair conformation. |

Note: These values are illustrative and based on DFT calculations of similar piperidine structures.

Orbital Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the piperidine nitrogen and the amide group, as these are the most electron-rich regions. The LUMO, on the other hand, would likely be distributed over the cyanomethyl group and the carbonyl carbon of the amide, which are the more electron-deficient sites. A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. DFT calculations can predict these orbital energies and their spatial distribution, providing valuable information for understanding potential reaction mechanisms and electronic transitions. nih.gov

Illustrative Data Table: Predicted Frontier Orbital Energies

| Orbital | Predicted Energy (eV) | Role in Reactivity |

| HOMO | ~ -6.5 eV | Electron Donor (Nucleophilic Center) |

| LUMO | ~ 1.5 eV | Electron Acceptor (Electrophilic Center) |

| HOMO-LUMO Gap | ~ 8.0 eV | Indicator of Chemical Stability |

Note: These values are illustrative and based on DFT calculations of similar piperidine structures.

Conformational Analysis and Energy Landscapes through Molecular Mechanics and Dynamics

The flexibility of the piperidine ring and the rotation around single bonds mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Molecular mechanics (MM) force fields, such as COSMIC, offer a computationally efficient way to explore the conformational space. nih.gov These methods model the molecule as a collection of atoms connected by springs, allowing for the rapid calculation of energies for a large number of conformations. For this compound, the primary conformational isomers involve the chair, boat, and twist-boat forms of the piperidine ring, as well as the axial versus equatorial positioning of the cyanomethyl and carboxamide substituents. nih.govrsc.org Studies on related N-alkylpiperidines show a strong preference for the chair conformation with the N-substituent in an equatorial position to minimize steric strain. rsc.org

Molecular dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms over time. nih.gov An MD simulation can reveal how the molecule explores its conformational energy landscape, transitioning between different low-energy states. nih.gov By analyzing the trajectories of an MD simulation, a free energy landscape can be constructed, showing the relative populations of different conformers and the pathways for their interconversion. nih.gov For this compound, MD simulations would likely show the piperidine ring predominantly in the chair conformation, with fluctuations and occasional transitions to higher-energy twist-boat forms.

Reaction Pathway Modeling and Transition State Analysis for Synthetic Steps

Computational chemistry can be used to model the reaction mechanisms involved in the synthesis of this compound. A likely synthetic route would involve the N-cyanomethylation of piperidine-4-carboxamide.

The mechanism of N-cyanomethylation can be investigated using DFT to model the reactants, products, and any intermediates and transition states. rsc.orgencyclopedia.pub For instance, in an electrochemical cyanomethylation, the reaction is proposed to proceed through a radical mechanism. rsc.orgrsc.org This involves the one-electron oxidation of the piperidine nitrogen to form a radical cation, followed by deprotonation to an aminyl radical. rsc.org This radical can then react with a cyanomethylene radical derived from the solvent (e.g., acetonitrile). rsc.org DFT calculations can be used to determine the energies of these species and the activation energy barriers for each step, thus elucidating the most probable reaction pathway.

Another key transformation is the formation of the C4-carboxamide group, which can be computationally modeled. If the synthesis starts from a piperidone, a Strecker-type synthesis could be employed. researchgate.netorganic-chemistry.orgwikipedia.orgyoutube.commdpi.com This involves the reaction of the piperidone with cyanide and an amine source. wikipedia.org Theoretical modeling of the Strecker synthesis can help to understand the thermodynamics and kinetics of the formation of the intermediate α-aminonitrile and its subsequent hydrolysis to the carboxamide. researchgate.net

Molecular Docking and QSAR Studies (purely theoretical, without linking to specific biological activities)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govacgpubs.org In a purely theoretical context, docking studies of this compound could be performed against a variety of hypothetical receptor binding sites to explore its potential interaction modes. These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that could contribute to binding affinity. For example, the carboxamide group can act as both a hydrogen bond donor (the N-H protons) and acceptor (the carbonyl oxygen), while the piperidine ring provides a hydrophobic scaffold. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a particular property. researchgate.netdntb.gov.uanih.govresearchgate.netnih.gov In a theoretical QSAR study, a library of virtual piperidine-4-carboxamide derivatives, including this compound, could be generated. researchgate.netdntb.gov.ua Various molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) would be calculated for each compound. A QSAR model could then be built to correlate these descriptors with a computationally derived property, such as a predicted binding affinity from molecular docking. researchgate.netdntb.gov.ua Such a model could then be used to predict the properties of new, unsynthesized derivatives and to identify which structural features are most important for the modeled property.

Illustrative Data Table: Theoretical Molecular Descriptors for QSAR

| Descriptor | Type | Predicted Value/Contribution |

| Molecular Weight | Steric | 167.21 g/mol |

| LogP (Octanol-Water Partition Coefficient) | Hydrophobicity | ~0.5 (predicted) |

| Number of Hydrogen Bond Donors | Electronic | 2 (from -CONH2) |

| Number of Hydrogen Bond Acceptors | Electronic | 3 (from C=O, piperidine N, and CN) |

| Polar Surface Area | Electronic | ~69 Ų (predicted) |

Spectroscopic Property Prediction (e.g., calculated NMR shifts, vibrational frequencies, UV-Vis absorption)

Computational methods can predict various spectroscopic properties of this compound, which can aid in its experimental characterization.

Calculated NMR Shifts: DFT calculations, using methods such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts. acs.org These calculations are typically performed on the optimized geometry of the molecule. The predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm the structure. For this compound, distinct signals would be predicted for the protons and carbons of the piperidine ring, the cyanomethyl group, and the carboxamide moiety. asm.orgresearchgate.net

Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. DFT frequency calculations can predict the wavenumbers and intensities of these vibrations. nih.gov For this compound, characteristic vibrational frequencies would be predicted for the N-H and C=O stretching of the amide group, the C≡N stretching of the nitrile, and the C-H stretching and bending modes of the piperidine ring and methylene (B1212753) group. nih.govunica.itresearchgate.net

UV-Vis Absorption: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of a molecule. nih.govdentalresearchtoday.com This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, which contains chromophores such as the carbonyl and nitrile groups, TD-DFT would predict the wavelengths of maximum absorption (λmax). nih.govresearchgate.net These transitions are typically of the n → π* and π → π* type.

Illustrative Data Table: Predicted Spectroscopic Data

| Spectroscopy | Feature | Predicted Value | Functional Group |

| 13C NMR | Chemical Shift (δ) | ~175 ppm | Carboxamide Carbonyl |

| 1H NMR | Chemical Shift (δ) | ~7.0-7.5 ppm (broad) | Amide Protons (-CONH2) |

| IR | Vibrational Frequency (ν) | ~2240 cm-1 | Nitrile (C≡N) Stretch |

| IR | Vibrational Frequency (ν) | ~1660 cm-1 | Amide I band (C=O Stretch) |

| UV-Vis | Absorption Maximum (λmax) | ~210 nm | n → π* transition (carbonyl) |

Note: These values are illustrative and based on computational predictions for similar functional groups.

Applications of 1 Cyanomethyl Piperidine 4 Carboxamide in Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

The structural features of 1-(Cyanomethyl)piperidine-4-carboxamide make it a valuable building block in organic synthesis. The piperidine (B6355638) ring is a prevalent scaffold in many biologically active compounds and pharmaceuticals. mdpi.comijnrd.org The presence of the carboxamide and the cyanomethyl group offers multiple reaction sites for further chemical transformations.

Chemical libraries are essential tools in drug discovery and materials science for screening and identifying compounds with desired properties. This compound serves as an excellent starting point for generating such libraries due to its inherent structural diversity and multiple points for modification.

Piperidine Scaffold : The piperidine-4-carboxamide core is a recognized scaffold in medicinal chemistry. For instance, it has been identified as a novel framework for designing inhibitors of secretory glutaminyl cyclase (sQC), an enzyme implicated in Alzheimer's disease. nih.gov By using this core, diverse libraries of potential enzyme inhibitors can be synthesized.

Functional Group Handle : The primary carboxamide group can undergo various reactions, such as dehydration to a nitrile, hydrolysis to a carboxylic acid, or serve as a hydrogen bond donor/acceptor. The cyanomethyl group's nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents. Each transformation leads to a new class of compounds, thereby expanding the chemical space accessible from this single precursor. The development of diverse molecular scaffolds is a key strategy for accessing lead-like chemical space in drug discovery. whiterose.ac.uk

In the context of complex, multi-step syntheses, this compound can act as a key intermediate. The piperidine framework is a common structural motif in alkaloids and active pharmaceutical ingredients. mdpi.com Synthetic routes can leverage the existing scaffold to avoid building the heterocyclic ring from scratch, saving several synthetic steps.

The cyanomethyl group is particularly useful as it represents a masked version of other functional groups. For example, the reduction of the nitrile to a primary amine yields a 1-(2-aminoethyl)piperidine-4-carboxamide derivative. This introduces a flexible basic side chain, which can be crucial for modulating the pharmacological properties of a target molecule. The cyanamide moiety, in general, is considered an attractive building block for constructing nitrogen-rich molecules like amidines and guanidines. researchgate.net

Potential in Ligand Design and Coordination Chemistry

While specific studies detailing the role of this compound as a ligand are not prevalent, its molecular structure suggests significant potential in coordination chemistry. The compound possesses multiple potential donor atoms—the nitrogen of the cyano group, the oxygen of the carboxamide carbonyl, and the nitrogen of the carboxamide—that can coordinate with metal centers. uni-wuerzburg.de

The formation of metal complexes depends on the metal ion's nature and the reaction conditions. The cyano group is well-known for its ability to coordinate with metal centers, forming stable complexes. uni-wuerzburg.de The carboxamide group can act as a monodentate ligand through its carbonyl oxygen or, in some cases, as a bidentate ligand. The specific coordination mode would influence the geometry and properties of the resulting metal complex, potentially leading to materials with interesting catalytic, magnetic, or optical properties.

Exploration in Polymer Chemistry

Recent research has highlighted the utility of piperidine carboxamide derivatives in the synthesis of advanced polymers. Specifically, monomers based on piperidine carboxamide have been used to create temperature-responsive polymers. researchgate.netnih.gov These "smart" polymers exhibit a phase transition in response to changes in temperature, making them suitable for a range of applications.

A study involving polymers synthesized from related N-acryloyl piperidine carboxamide monomers demonstrated distinct temperature-responsive behaviors in aqueous solutions. nih.gov The phase transition behavior, characterized by a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST), was found to be highly dependent on the specific structure of the monomer, including the position of the carboxamide group on the piperidine ring. nih.gov

| Polymer System | Monomer Structure | Observed Behavior in PBS | Driving Force for UCST |

| PNANAm | Poly(N-acryloyl-nipecotamide) | UCST observed for Mn ≥ 7600 | Inter- and intramolecular hydrogen bonds |

| PNAiNAm | Poly(N-acryloyl-isonipecotamide) | Soluble, but shows UCST in ammonium sulfate | - |

| PNADNAm | Poly(N-acryloyl-N,N-diethylnipecotamide) | LCST | - |

Data synthesized from research on related polymer systems. nih.gov

These findings suggest that a monomer derived from this compound could be explored for synthesizing novel temperature-responsive polymers. The cyanomethyl group could further influence the polymer's properties, such as its solubility and transition temperature, by affecting hydrophilicity and hydrogen bonding capabilities.

Development of Functional Materials

The ability to act as a versatile building block and a component of functional polymers positions this compound as a candidate for the development of various functional materials.

Supramolecular Chemistry : The carboxamide group is a classic functional group for directing self-assembly through hydrogen bonding. This could be exploited to create supramolecular gels, liquid crystals, or other ordered structures. The piperidine ring provides a rigid structural element, while the cyanomethyl group can be used to tune the solubility and packing of the molecules.

Catalysis Support : The compound could be functionalized and grafted onto a solid support, such as silica or a polymer resin. The piperidine nitrogen and other functional groups could then be used to chelate metal catalysts. Such supported catalysts are highly valued in green chemistry as they can be easily recovered and reused.

Stimuli-Responsive Materials : Building on its potential role in polymer chemistry, materials incorporating this compound could be designed to respond to various stimuli. The temperature-responsiveness observed in related polymers could be harnessed for applications in controlled drug delivery, smart coatings, or sensors. researchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes for Analogues

The development of novel and efficient synthetic routes to access analogues of 1-(cyanomethyl)piperidine-4-carboxamide is a cornerstone for exploring its chemical space and potential applications. Current synthetic strategies for piperidine (B6355638) derivatives often involve multi-step sequences that can be time-consuming and generate significant waste. whiterose.ac.uk Future research should focus on pot, atom, and step economic (PASE) syntheses to improve efficiency and sustainability. whiterose.ac.uk

One promising avenue is the use of catalytic methods. For instance, the electrochemical α-cyanation of secondary piperidines, employing a mediator like 9-azabicyclononane N-oxyl (ABNO), offers a direct route to introduce the cyanomethyl group without the need for protecting groups on the piperidine nitrogen. nih.gov This method has shown broad functional group compatibility and could be adapted for the synthesis of a diverse library of 1-(cyanomethyl)piperidine analogues. nih.gov Another approach involves the electrochemical oxidation of 2,2,6,6-tetramethylpiperidines in acetonitrile, which yields N-cyanomethylated products through a radical-based mechanism. rsc.org

Furthermore, the development of one-pot multicomponent reactions (MCRs) presents an attractive strategy for the rapid assembly of highly functionalized piperidines. nih.govmdpi.com Designing an MCR that incorporates the cyanomethyl and carboxamide functionalities in a single step would significantly streamline the synthesis of analogues.

The following table summarizes potential synthetic strategies for analogues:

| Synthetic Strategy | Description | Potential Advantages |

| Electrochemical α-Cyanation | Direct introduction of the cyano group onto the piperidine nitrogen using an electrochemical mediator. nih.gov | High efficiency, avoids protecting groups, broad functional group tolerance. nih.gov |

| Radical Cyanomethylation | Electrochemical oxidation to generate an aminyl radical which then reacts with the solvent to form the cyanomethylene radical. rsc.org | Direct C-N bond formation for the cyanomethyl group. rsc.org |

| Multicomponent Reactions (MCRs) | A one-pot reaction combining three or more starting materials to form a complex product. nih.govmdpi.com | High atom economy, reduced waste, rapid access to diverse analogues. nih.govmdpi.com |

| Flow Chemistry | Continuous synthesis in a microreactor, allowing for precise control over reaction parameters. researchgate.net | Enhanced safety, scalability, and reproducibility. researchgate.net |

Exploration of Unique Chemical Transformations and Derivatizations

The inherent functionalities of this compound—the secondary amine, the nitrile, and the carboxamide—offer multiple handles for unique chemical transformations and derivatizations. Future research should systematically explore the reactivity of each of these groups to generate novel molecular architectures.

The cyanomethyl group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. nih.govmdpi.com The hydrolysis of the nitrile to a carboxylic acid, for example, could provide access to a new class of non-natural amino acids with potential applications in peptide synthesis. nih.gov

The piperidine nitrogen can be functionalized through various C-N bond-forming reactions. For instance, catalytic cyanation of the N-H bond using CO2/NH3 as a source of the cyano group has been demonstrated for other amines and could be explored for the synthesis of related dinitrile compounds. semanticscholar.org

The carboxamide group can be derivatized at the nitrogen atom, or the carbonyl group can be reduced. researchgate.net Derivatization with different amines could lead to a library of compounds with varying steric and electronic properties, which is crucial for structure-activity relationship (SAR) studies in drug discovery. nsf.gov

Integration into Automated Synthesis and High-Throughput Experimentation

The modular nature of the this compound scaffold makes it an ideal candidate for integration into automated synthesis and high-throughput experimentation (HTE) platforms. researchgate.net Automated synthesis can significantly accelerate the generation of libraries of analogues for screening and optimization. researchgate.netresearchgate.net

Robotic systems can perform repetitive and precise tasks, such as liquid handling, reaction setup, and purification, enabling the rapid and reliable synthesis of large compound libraries. drugdesign.org The development of automation-friendly reaction conditions, for instance, using dimethyl sulfoxide (B87167) (DMSO) at room temperature for palladium-catalyzed cross-coupling reactions, would facilitate the integration of analogue synthesis into HTE workflows. researchgate.net

HTE platforms can then be used to rapidly screen these libraries for desired properties, such as binding affinity to a biological target or specific material characteristics. nih.gov This iterative cycle of design-make-test-analyze, powered by automation and HTE, can dramatically accelerate the discovery of new functional molecules based on the this compound scaffold. researchgate.net

Advanced Computational Studies for Deeper Mechanistic Understanding

Advanced computational studies, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can provide invaluable insights into the structure, reactivity, and potential interactions of this compound and its analogues. nih.govresearchgate.netnih.govresearchgate.net

Conformational analysis using DFT can predict the most stable conformations of the molecule, which is crucial for understanding its interactions with biological targets or its packing in the solid state. researchgate.netnih.govdntb.gov.ua For substituted piperidines, the choice of N-protecting group can significantly influence the conformational preference, and DFT studies can help rationalize these effects. nih.gov

Mechanistic studies using DFT can elucidate the reaction pathways of synthetic transformations, helping to optimize reaction conditions and predict the formation of byproducts. rsc.org For example, DFT calculations can be used to study the transition states of catalytic cycles involved in the synthesis of analogues.

Molecular dynamics simulations can be employed to study the behavior of this compound in different environments, such as in solution or in the binding pocket of a protein. nih.govnih.govresearchgate.net These simulations can provide information on the flexibility of the molecule, its interactions with solvent molecules, and the key residues involved in protein-ligand binding. nih.gov

Exploration of its Role in Complex Chemical Systems and Networks

The unique combination of functional groups in this compound makes it an interesting building block for the construction of more complex chemical systems and networks.

In the realm of supramolecular chemistry , the carboxamide group can participate in hydrogen bonding to form well-defined assemblies. frontiersin.orgrsc.org The piperidine ring provides a rigid scaffold that can be used to control the geometry of these assemblies. The cyanomethyl group could also be involved in non-covalent interactions or serve as a reactive handle for post-assembly modification.

The principles of dynamic combinatorial chemistry (DCC) could be applied to generate libraries of compounds from this compound and other building blocks through reversible reactions. researchgate.netuni-muenchen.dersc.org The introduction of a target molecule could then shift the equilibrium towards the best-binding library member, providing a powerful tool for hit discovery. uni-muenchen.de

Sustainability and Environmental Aspects of its Synthesis and Use

A critical aspect of future research on this compound will be the evaluation and improvement of the sustainability and environmental impact of its synthesis and use. gii.co.jp

Green chemistry principles should be applied to develop more environmentally friendly synthetic routes. researchgate.net This includes the use of renewable starting materials, safer solvents, and catalytic methods to minimize waste generation. gii.co.jp The use of water or bio-based solvents in the synthesis of nitrogen-containing heterocycles is a promising area of research. semanticscholar.org

A life cycle assessment (LCA) of the entire production process, from raw material extraction to the final product, can provide a comprehensive evaluation of the environmental footprint. whiterose.ac.uk LCA studies can identify hotspots in the process where environmental impacts are highest, guiding efforts to improve sustainability. whiterose.ac.uk

Furthermore, the environmental fate and toxicity of this compound and its derivatives need to be assessed. nih.gov As nitrogen-containing heterocyclic compounds can be environmental pollutants, understanding their persistence, bioaccumulation, and potential toxicity is crucial for responsible development and application. nih.govresearchgate.net

Q & A

Q. What are the common synthetic routes for 1-(Cyanomethyl)piperidine-4-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves functionalizing the piperidine ring at the 4-position with a carboxamide group and introducing a cyanomethyl substituent. A standard approach includes:

Carboxamide Formation : Reacting piperidine-4-carboxylic acid with an activating agent (e.g., thionyl chloride) to form the acid chloride, followed by treatment with ammonia or amines .

Cyanomethylation : Alkylation of the piperidine nitrogen using bromoacetonitrile or chloroacetonitrile under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C .

- Key Variables : Solvent polarity (DMF vs. THF), reaction temperature, and stoichiometry of the alkylating agent significantly impact yield. For example, excess bromoacetonitrile (1.2–1.5 equivalents) improves substitution efficiency .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Compare and NMR peaks with literature data. The cyanomethyl group (-CH₂CN) appears as a singlet at ~δ 3.5 ppm in NMR and δ 115–120 ppm in NMR .

- Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ at m/z 196.2 (C₈H₁₃N₃O). Deviations >0.5 Da suggest impurities .

- HPLC : Purity >95% is achievable using a C18 column with a water/acetonitrile gradient (retention time ~8–10 min) .

Advanced Research Questions

Q. How do steric and electronic effects of the cyanomethyl group influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer : The cyanomethyl group acts as a strong electron-withdrawing substituent, enhancing the electrophilicity of adjacent carbons. This property facilitates:

- Nucleophilic Aromatic Substitution : Reactivity in coupling reactions (e.g., Suzuki-Miyaura) at the piperidine ring .

- Enzyme Inhibition : The nitrile group can form reversible covalent bonds with cysteine residues in target enzymes (e.g., kinases), as shown in molecular docking studies .

- Contradiction Note : In some cases, steric hindrance from the cyanomethyl group reduces binding affinity to flat hydrophobic pockets, necessitating structural analogs (e.g., replacing -CH₂CN with -CF₃) .

Q. What experimental design strategies optimize the compound’s stability under physiological conditions?

- Methodological Answer : Use a factorial design to test variables:

| Factor | Levels Tested |

|---|---|

| pH | 2.0, 7.4, 9.0 |

| Temperature | 25°C, 37°C |

| Buffer | Phosphate, Tris-HCl |

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions often arise from assay variability. Mitigate this by:

Standardizing Assays : Use the same cell line (e.g., HEK293 vs. HeLa) and ATP concentration (1 mM) in kinase inhibition assays .

Control for Metabolites : LC-MS/MS analysis can detect in situ degradation products (e.g., free piperidine) that may skew IC₅₀ values .

Cross-Validate : Compare results across orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization) .

Q. What strategies are effective for scaling up synthesis while minimizing by-products?

- Methodological Answer :

- Flow Chemistry : Continuous flow systems reduce reaction time (from 12 hours to 2 hours) and improve mixing efficiency for the cyanomethylation step .

- Catalyst Optimization : Replace homogeneous bases (e.g., K₂CO₃) with polymer-supported bases to simplify purification and reduce waste .

- By-Product Analysis : GC-MS identifies major by-products (e.g., over-alkylated piperidine derivatives), which are minimized by controlling reagent addition rates .

Key Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.